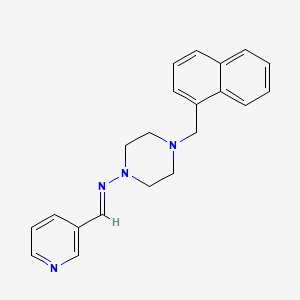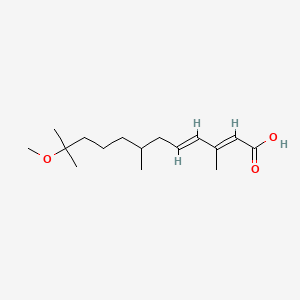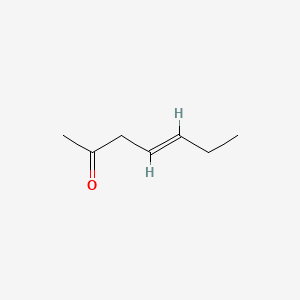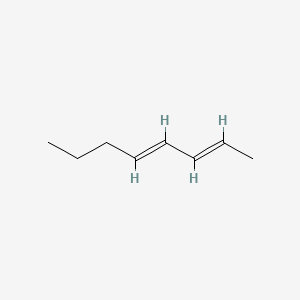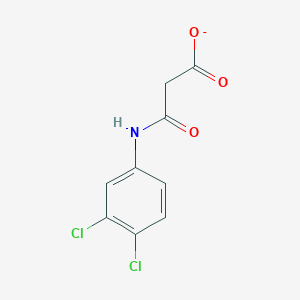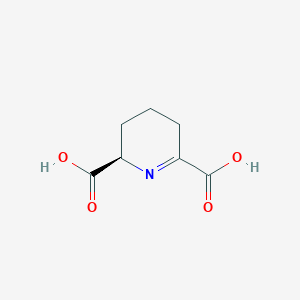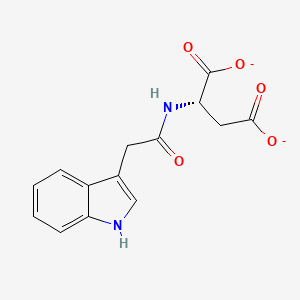
(indol-3-yl)acetyl-L-aspartate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(indole-3-acetyl)-L-aspartate(2-) is an N-acyl-L-aspartate(2-) obtained by deprotonation of the carboxy groups of N-(indole-3-acetyl)-L-aspartic acid. It has a role as a plant metabolite. It is a conjugate base of a N-(indole-3-acetyl)-L-aspartic acid.
Applications De Recherche Scientifique
Identification and Quantitative Analysis in Plants
IAAsp has been identified in various plant species, playing a crucial role in plant physiology. In soybean seeds, it accounts for half of the total indoleacetic acid, indicating its significance in plant growth regulation (Cohen, 1982).
Metabolic and Physiological Roles
Research indicates that IAAsp is involved in complex metabolic pathways. For instance, in Arabidopsis thaliana, it's one of the primary metabolites of exogenously applied indole-3-acetic acid (IAA), hinting at its role in auxin metabolism (Barratt et al., 1999). Moreover, in pea root nodules, IAAsp is a major metabolite of IAA, further emphasizing its involvement in plant hormone regulation (Badenoch-Jones et al., 1984).
Applications in Plant Physiology Studies
Studies on IAAsp hydrolase from Enterobacter agglomerans have shown its potential in altering plant IAA metabolism, which could be significant for agricultural and plant biology research (Chou et al., 1996). Additionally, its involvement in the germination and root growth of mung bean seeds highlights its potential application in studying plant growth and development (Liu et al., 2007).
Synthetic and Labeling Studies
Synthetic routes for IAAsp have been developed, enabling further studies into its biological activities. These synthetic methods are crucial for exploring the biology of such alkaloids in plants (Cheng et al., 2020). Labeling studies using stable isotopes of IAAsp contribute to understanding its role in plant growth and development (Ilić et al., 1997).
Propriétés
Formule moléculaire |
C14H12N2O5-2 |
|---|---|
Poids moléculaire |
288.25 g/mol |
Nom IUPAC |
(2S)-2-[[2-(1H-indol-3-yl)acetyl]amino]butanedioate |
InChI |
InChI=1S/C14H14N2O5/c17-12(16-11(14(20)21)6-13(18)19)5-8-7-15-10-4-2-1-3-9(8)10/h1-4,7,11,15H,5-6H2,(H,16,17)(H,18,19)(H,20,21)/p-2/t11-/m0/s1 |
Clé InChI |
VAFNMNRKDDAKRM-NSHDSACASA-L |
SMILES isomérique |
C1=CC=C2C(=C1)C(=CN2)CC(=O)N[C@@H](CC(=O)[O-])C(=O)[O-] |
SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(=O)NC(CC(=O)[O-])C(=O)[O-] |
SMILES canonique |
C1=CC=C2C(=C1)C(=CN2)CC(=O)NC(CC(=O)[O-])C(=O)[O-] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(2R)-N-[(2R)-3-[4-[N'-[[4-[(dimethylamino)methyl]cyclohexyl]methyl]carbamimidoyl]phenyl]-1-oxo-1-pyrrolidin-1-ylpropan-2-yl]-2-(naphthalen-2-ylsulfonylamino)-3-phenylpropanamide](/img/structure/B1231211.png)

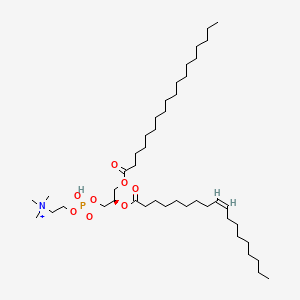

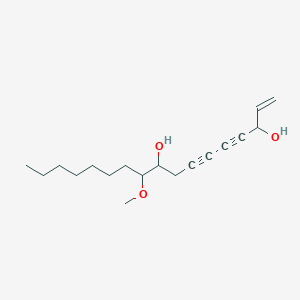
![N-(1-{(2E)-2-[(4-bromo-5-methylfuran-2-yl)methylidene]hydrazinyl}-1-oxopropan-2-yl)-N-(4-methoxyphenyl)methanesulfonamide (non-preferred name)](/img/structure/B1231218.png)
